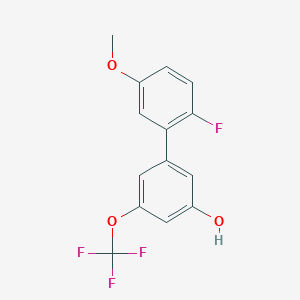
5-(3-Chloro-5-methylphenyl)-3-trifluoromethylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Chloro-5-methylphenyl)-3-trifluoromethylphenol, 95% (referred to hereafter as 5-CMPT-95%) is a synthetic compound used in a range of scientific research applications. It is an aromatic compound with a phenolic group, which has been extensively studied for its potential uses in medicinal and biochemical research.
Wissenschaftliche Forschungsanwendungen
5-CMPT-95% has a wide range of potential applications in medicinal and biochemical research. It has been used in a number of studies to investigate the biochemical and physiological effects of various compounds, as well as in the development of new drugs and drug delivery systems. It has also been used to study the effects of various drugs on the human body, as well as to study the mechanisms of drug action.
Wirkmechanismus
The mechanism of action of 5-CMPT-95% is not yet fully understood. However, it is believed to act as an agonist of certain cell receptors, which can lead to a variety of biochemical and physiological effects. It has also been suggested that 5-CMPT-95% may act as an inhibitor of certain enzymes, which could lead to the inhibition of certain metabolic pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CMPT-95% have been extensively studied. It has been shown to have a variety of effects on cells, including the inhibition of certain enzymes, the activation of certain cell receptors, and the modulation of certain metabolic pathways. It has also been shown to have anti-inflammatory and antioxidant effects, as well as to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
5-CMPT-95% is a useful compound for laboratory experiments due to its high purity and stability. It is also relatively easy to synthesize and is relatively inexpensive. However, it is important to note that the compound is highly toxic, and should be handled with care when used in laboratory experiments.
Zukünftige Richtungen
The potential future directions for 5-CMPT-95% are vast. Further research is needed to better understand the biochemical and physiological effects of the compound, as well as to develop new uses for it in medicinal and biochemical research. Additionally, further research is needed to develop safer and more effective methods of synthesis and use. Finally, further research is needed to develop new drug delivery systems based on the compound.
Synthesemethoden
The synthesis of 5-CMPT-95% begins with the reaction of 3-chloro-5-methylphenol with trifluoromethanesulfonic acid. This reaction produces a phenol triflate ester, which is then reacted with sodium iodide in acetonitrile to form the desired product, 5-CMPT-95%. This procedure is described in detail in the literature, and a full list of materials and reagents is provided.
Eigenschaften
IUPAC Name |
3-(3-chloro-5-methylphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3O/c1-8-2-9(5-12(15)3-8)10-4-11(14(16,17)18)7-13(19)6-10/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEOQCUAZGWOKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686632 |
Source


|
| Record name | 3'-Chloro-5'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262004-04-5 |
Source


|
| Record name | 3'-Chloro-5'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














